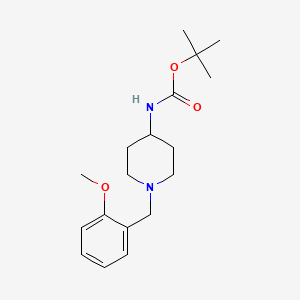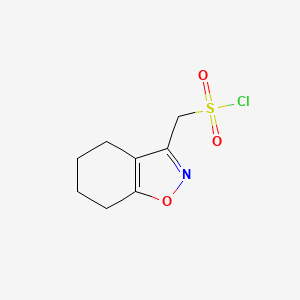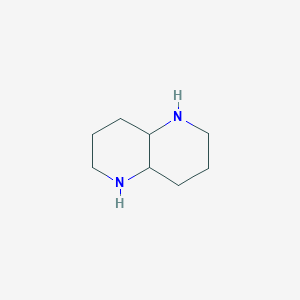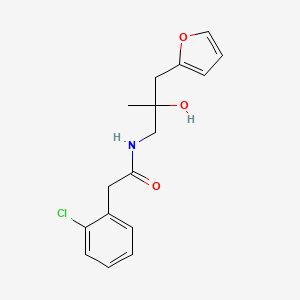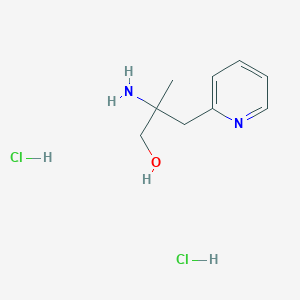
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene is a five-membered ring compound with four carbon atoms and one sulfur atom . Pyridine is a six-membered ring compound with five carbon atoms and one nitrogen atom . Both of these structures are common in many organic compounds and have been extensively studied .
Synthesis Analysis
The synthesis of thiophene and pyridine derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of a compound like “N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide” would likely involve the thiophene and pyridine structures mentioned above, along with an imidazole ring and a sulfonamide group .Chemical Reactions Analysis
The chemical reactions involving thiophene and pyridine derivatives can be quite diverse, depending on the specific structures and functional groups involved .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Factors that could influence these properties include the presence of polar and nonpolar regions, the size and shape of the molecule, and the specific functional groups present .Wirkmechanismus
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide binds to the active site of BTK and ITK, thereby inhibiting their activity and downstream signaling pathways. This leads to the inhibition of B-cell activation, proliferation, and survival, which are essential for the growth and survival of cancer cells. This compound also inhibits the production of inflammatory cytokines in immune cells, which are responsible for the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical models, with a favorable safety profile. The compound has also been shown to be effective in reducing the severity of autoimmune diseases in preclinical models. This compound has a half-life of approximately 6 hours in humans and is metabolized by the liver.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide has several advantages for lab experiments, including its high potency, selectivity, and favorable safety profile. However, the compound has some limitations, including its short half-life and limited solubility in water.
Zukünftige Richtungen
The future directions for N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide include the development of more potent and selective inhibitors of BTK and ITK, as well as the evaluation of the compound in clinical trials for the treatment of various types of cancer and autoimmune diseases. The use of this compound in combination with other targeted therapies and immunotherapies is also an area of active research.
Synthesemethoden
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide is synthesized using a multistep process involving the reaction of 2-(thiophen-2-yl)pyridine-4-carbaldehyde with various reagents to form the final product. The synthetic route involves the use of various protecting groups and coupling agents to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide has been extensively studied in preclinical models for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has shown potent antitumor activity by inhibiting the activity of Bruton’s tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are essential components of the B-cell receptor signaling pathway. This compound has also been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, by inhibiting the activity of BTK in immune cells.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1H-imidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c18-21(19,13-8-14-9-16-13)17-7-10-3-4-15-11(6-10)12-2-1-5-20-12/h1-6,8-9,17H,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOWLJDTEBPVID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

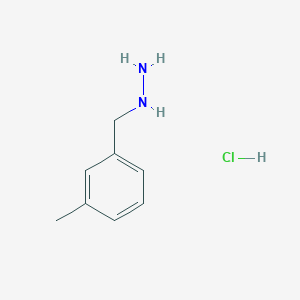

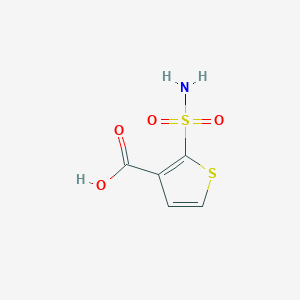
![2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2828584.png)
![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2828586.png)
![(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2828587.png)
